Product packaging for Saxagliptin TFA Salt(Cat. No.:)

Saxagliptin TFA Salt

Cat. No.: B1163732
M. Wt: 429.43
Attention: For research use only. Not for human or veterinary use.
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Description

Saxagliptin TFA Salt is a high-purity analytical standard and research chemical based on the active pharmaceutical ingredient Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. As a DPP-4 inhibitor, Saxagliptin functions by blocking the enzyme responsible for the rapid degradation of endogenous incretin hormones, such as glucagon-like peptide-1 (GLP-1). This mechanism leads to increased active incretin levels, which stimulates glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in models of type 2 diabetes. The trifluoroacetate (TFA) salt form is commonly encountered in research settings due to its use in purification processes. This product is presented with a comprehensive Certificate of Analysis (CoA) to support its use as an HPLC standard and in various other research and development applications, including metabolic disease studies and drug formulation development. It is intended For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic use. CAS Number: 361442-05-9. Molecular Formula: C20H26F3N3O4. Molecular Weight: 429.43 g/mol.

Properties

Molecular Formula

C18H25N3O2.C2HF3O2

Molecular Weight

429.43

Origin of Product

United States

Chemical Synthesis and Synthetic Methodologies

Precursor Chemistry and Key Intermediate Synthesis

The foundation of Saxagliptin's structure lies in its precursors, particularly the bicyclic amine component, which requires intricate synthetic manoeuvres to establish the correct stereochemistry.

The key intermediate, L-cis-4,5-methanoproline amide, provides the distinctive bicyclo[3.1.0]hexane core of Saxagliptin (B632). clockss.org Its synthesis generally commences from L-pyroglutamic acid, a readily available chiral starting material. clockss.org A common protocol involves a six-step conversion of L-pyroglutamic acid into a dihydropyrrole carboxamide intermediate. clockss.org This intermediate is the direct precursor for the crucial cyclopropanation step.

The synthesis pathway from L-pyroglutamic acid can be summarized as follows:

Esterification of the carboxylic acid, typically with methanol (B129727) and thionyl chloride. clockss.org

Protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group using (Boc)2O. clockss.org

Reduction of the lactam carbonyl group with a reducing agent like LiEt3BH. clockss.org

Dehydration via treatment with acetic anhydride (B1165640) to form the L-2,3-dehydroproline ester. clockss.org

Hydrolysis of the ester to the corresponding carboxylic acid using lithium hydroxide (B78521) (LiOH). clockss.org

Conversion of the carboxylic acid to the primary amide using methanesulfonyl chloride (MsCl) and ammonia (B1221849) to yield the dihydropyrrole carboxamide precursor. clockss.org

This multi-step sequence effectively prepares the substrate for the formation of the fused cyclopropane (B1198618) ring.

The defining feature of the L-cis-4,5-methanoproline amide intermediate is its fused cyclopropane ring. This is installed via a cyclopropanation reaction on the double bond of the dihydropyrrole precursor. The stereochemical outcome of this reaction is paramount, with the Simmons-Smith reaction and its variants being the most employed methods. clockss.orgresearchgate.net

The Simmons-Smith reaction is a widely utilized method for converting alkenes into cyclopropanes. researchgate.net In the context of Saxagliptin synthesis, it is applied to a dehydroproline derivative to create the bicyclic core. portico.org The classic Simmons-Smith reaction involves a zinc-copper couple and diiodomethane (B129776) (CH2I2). wikipedia.org However, for large-scale production, modifications are often preferred to improve safety, cost-effectiveness, and reactivity. clockss.orgwikipedia.org

One significant improvement involves replacing the often pyrophoric and expensive diethylzinc (B1219324) (Et2Zn) with a safer and more economical zinc/copper halide mixture, such as Zn/CuBr. clockss.org This modified procedure has been shown to produce L-cis-4,5-methanoproline amide with high yield and excellent diastereomeric selectivity. clockss.org Another common variant is the Furukawa modification, which uses a combination of diethylzinc (Et2Zn) and diiodomethane. wikipedia.orgmdpi.com The choice of reagent and conditions is critical for directing the stereochemistry of the cyclopropanation, leveraging the directing effect of the carboxamide group on the dihydropyrrole substrate to achieve the desired cis-diastereomer. researchgate.net

Table 1: Effect of Reaction Conditions on Improved Simmons-Smith Reaction of Dihydropyrrole Carboxamide clockss.org
Copper Salt (0.1 eq.)SolventIsolated Yield (%)Diastereomeric Ratio (cis:trans)
CuClEt2O3530:1
CuBrEt2O4235:1
CuIEt2O4035:1
CuBrDCM5540:1
CuBrTHF6840:1
CuBrMTBE6038:1
CuBrDIPE5838:1

Detailed kinetic studies of the Simmons-Smith cyclopropanation for the Saxagliptin core have revealed important mechanistic insights. researchgate.netresearchgate.net A key observation is the presence of an induction period in the reaction. researchgate.netresearchgate.net This delay is attributed to a change in the structure of the active carbenoid reagent during the reaction. researchgate.netresearchgate.net

The mechanism is thought to involve a Schlenk equilibrium between the dialkylzinc carbenoid, Zn(CH2I)2, and the monoalkylzinc carbenoid, IZnCH2I. researchgate.net The monoalkyl species (IZnCH2I) is believed to be the more reactive species that initiates the cyclopropanation. The induction period corresponds to the time required for the equilibrium to shift sufficiently to produce the necessary concentration of this initiating species. researchgate.net Understanding these kinetics is crucial for developing a scalable and reproducible manufacturing process.

To overcome the challenges associated with the induction period and to enhance reaction robustness, the effect of various additives has been investigated. researchgate.netthieme-connect.com It has been found that the addition of substoichiometric amounts of Brønsted acid-type additives can significantly accelerate the reaction rate and improve reproducibility. researchgate.netthieme-connect.com

Specifically, the use of water (H2O) and trifluoroacetic acid (TFA) as additives has proven beneficial. researchgate.netthieme-connect.com The proposed roles of these additives are:

Water: Reacts with diethylzinc (Et2Zn) to generate zinc oxide (ZnO) in situ. thieme-connect.com

Trifluoroacetic Acid (TFA): Reacts with the substrate to generate a zinc amidate species. thieme-connect.com

These additives help to minimize the undesirable induction period, leading to a more efficient and highly diastereoselective process, consistently favoring the desired cis-isomer with a diastereomeric ratio greater than 99:1 under optimized conditions. researchgate.netthieme-connect.com The use of acidic additives like substituted phenols has also been noted to be effective for the cyclopropanation of less reactive alkenes. mdpi.com

Cyclopropanation Reactions for Core Skeleton Formation

Coupling Reactions and Peptide Bond Formation Analogues

The final key transformation in the assembly of Saxagliptin is the coupling of the two main fragments: N-Boc-(S)-(3-hydroxyadamantyl)glycine and L-cis-4,5-methanoproline amide. acs.orgnih.gov This step forms an amide bond, which is analogous to peptide bond formation.

Several coupling reagents and methods have been developed for this purpose. Early methods employed standard peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or the use of methanesulfonyl chloride with a hindered base like N,N-diisopropylethylamine (DIPEA). portico.orggoogle.com

Table 2: Comparison of Coupling Methodologies for Saxagliptin Synthesis yacooscience.com
MethodActivating Reagent(s)Key IntermediateAdvantages/Disadvantages
Route 1 (Mixed Anhydride)Methanesulfonyl chlorideMixed AnhydrideMild conditions; reagent poses some risk in use.
Route 2 (Acid Chloride)Thionyl chloride or similarAcid ChlorideReactive intermediate; potential for side reactions.
Route 3 (Active Ester)EDC/HOBt or similarActive EsterCommon peptide coupling method.
Route 4 (T3P)Propylphosphonic anhydride (T3P)Direct CouplingIncreases reaction temperature, shortens time, reduces racemization, improves purity.

Application of Specific Coupling Reagents (e.g., T3P, EDC-HOBt)

The formation of the amide bond in Saxagliptin synthesis, typically between N-Boc-(S)-(3-hydroxyadamantyl)glycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, is a critical step. Various coupling reagents have been evaluated to optimize this reaction for yield and purity. semanticscholar.orgportico.org

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a commonly employed system for this amide coupling. portico.orgatlanchimpharma.com This method is known for its robustness and efficiency in large-scale synthesis. atlanchimpharma.com However, the use of HOBt has raised safety concerns due to its potential explosive properties. atlanchimpharma.com

Propylphosphonic anhydride (T3P) has emerged as a superior alternative. semanticscholar.orgresearchgate.net It is a non-toxic, non-allergenic coupling agent that offers high yields and purity. semanticscholar.orgrxweb-prd.com A key advantage of T3P is that its by-products are water-soluble, which simplifies the workup and purification process, often eliminating the need for column chromatography. semanticscholar.orgrxweb-prd.com Comparative studies have shown that T3P and EDC-HOBt provide better yields and purity compared to other reagents like cyanuric chloride, N,N'-carbonyldiimidazole (CDI), and 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). semanticscholar.orgresearchgate.net

Reagent SystemBaseSolventPurity (%)Reference
T3PDIPEADCM94.55 researchgate.net
EDC/HOBtDIPEAEtOAc93.40 researchgate.net
DMT-MMNMMMeOH:DCM79.14 researchgate.net
CDMTNMMEtOAc58.68 researchgate.net
Cyanuric chlorideNMMEtOAc22.78 researchgate.net
CDIDIPEADCM20.18 researchgate.net

This table presents a comparison of different coupling agents used in the condensation step of Saxagliptin synthesis. Data sourced from a 2014 study on an efficient and telescopic process for Saxagliptin synthesis. researchgate.net

Deprotection Strategies in Synthetic Pathways

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups. The final step in many Saxagliptin synthesis routes involves the removal of a protecting group from the amine.

Trifluoroacetic Acid Mediated Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the primary amine of the adamantylglycine moiety during the synthesis of Saxagliptin. portico.org The final step to yield the active pharmaceutical ingredient involves the cleavage of this Boc group. Trifluoroacetic acid (TFA) is a strong acid frequently used for this deprotection. portico.orgbeilstein-journals.org

The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH2Cl2). portico.org The use of TFA in this final step directly leads to the formation of the Saxagliptin trifluoroacetate (B77799) (TFA) salt. beilstein-journals.org This method is efficient for removing the Boc group under acidic conditions. portico.org While other acids like hydrochloric acid (HCl) can be used to form the corresponding hydrochloride salt, the use of TFA is a documented strategy in the synthesis of related compounds and provides the TFA salt directly. beilstein-journals.orgorientjchem.org

Derivatization Strategies for Synthetic Advancement or Analytical Purposes

Derivatization involves chemically modifying a compound to enhance its properties for a specific purpose, such as improving separation in chromatography or enabling detection by certain analytical techniques.

Chiral Derivatization for Enantiomeric Separation

Saxagliptin possesses chiral centers, making the separation of its enantiomers crucial for ensuring its stereochemical purity. While direct enantioseparation on chiral stationary phases (CSPs) is possible, chiral derivatization is another powerful technique. researchgate.netscirp.orgresearchgate.net This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column. researchgate.netnih.gov

For amino compounds like Saxagliptin, reagents such as (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) can be used. researchgate.net The resulting diastereomeric derivatives can then be separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS) for sensitive detection. researchgate.net

Chemical Derivatization for Spectrophotometric Analysis

Spectrophotometry is a common, cost-effective analytical technique. However, Saxagliptin lacks a strong chromophore, making its direct quantification by UV-Vis spectrophotometry challenging. scispace.comnih.gov To overcome this, chemical derivatization is employed to produce a colored product that can be easily measured.

Several reagents have been used for this purpose:

Ninhydrin: Reacts with the primary amino group of Saxagliptin upon heating to form a purple-colored product (Ruhemann's purple), which can be quantified by measuring its absorbance at approximately 578 nm. ijsr.net

1,2-Naphthoquinone-4-sulfonic acid sodium salt (NQS): This reagent reacts with Saxagliptin to form a colored derivative. scispace.comscilit.comresearchgate.net

4-Chloro-7-nitrobenzofurazan (NBD-Cl): This derivatizing agent also yields a product suitable for spectrophotometric analysis and can create a highly fluorescent product for more sensitive spectrofluorimetric methods. scispace.comscilit.comresearchgate.net

3-methyl-2-benzothiazolinone hydrazone (MBTH): In the presence of an oxidizing agent like ferric chloride, MBTH reacts with Saxagliptin to produce a blue-green chromogen that can be measured at 600 nm. nih.gov

Derivatizing ReagentDetection Wavelength (λmax)Linearity Range (µg/mL)Reference
Ninhydrin578 nm5 - 25 ijsr.net
NQSNot specified5 - 30 scilit.com
NBD-ClNot specified3 - 20 scilit.com
MBTH600 nm0.01 - 0.25 nih.gov

This table summarizes various reagents used for the spectrophotometric determination of Saxagliptin through chemical derivatization.

Considerations for Industrial Scale Synthesis of Precursors and Salts

Transitioning the synthesis of Saxagliptin and its precursors from the laboratory to an industrial scale introduces several critical considerations to ensure the process is robust, safe, cost-effective, and environmentally friendly. researchgate.netresearchgate.net

A key aspect is the synthesis of the chiral intermediates, such as (S)-N-Boc-3-hydroxyadamantylglycine. researchgate.net While biocatalytic routes using enzymes like phenylalanine dehydrogenase offer high enantioselectivity, they can be expensive and difficult to scale up. researchgate.netthieme-connect.com Therefore, developing efficient and scalable chemical resolutions or asymmetric syntheses is a major focus for industrial production. researchgate.net

For the coupling and dehydration steps, the choice of reagents is paramount. Reagents that are hazardous, such as trifluoroacetic anhydride (TFAA) and phosphorus oxychloride (POCl3), are often replaced with safer, more manageable alternatives like T3P on an industrial scale. researchgate.netorientjchem.org The ability to perform "telescopic" or one-pot syntheses, where intermediates are not isolated, is highly desirable as it reduces solvent waste, processing time, and manufacturing costs. semanticscholar.orgorientjchem.org

Finally, the formation and isolation of the final salt form require careful control. While acid salts of Saxagliptin are generally stable, the synthesis of a specific salt, like the TFA salt, necessitates precise control over the final deprotection and workup conditions. beilstein-journals.orgresearchgate.net The physical properties of the salt, such as crystallinity and stability, are crucial for formulation and storage, making salt selection and control a significant part of the industrial process development. researchgate.net

Solid State Chemistry and Polymorphism of Saxagliptin and Its Salts

Characterization of Crystalline Forms and Salt Derivatives

The solid-state properties of an active pharmaceutical ingredient are critical as they can influence stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration. For Saxagliptin (B632) TFA salt, various forms have been identified through rigorous analytical methods. google.comblogspot.comallfordrugs.com

Identification of Saxagliptin TFA Salt Forms

Patents disclose the existence of Saxagliptin and its trifluoroacetic acid salt. blogspot.comallfordrugs.com Research has identified several distinct crystalline forms of this compound, primarily differing in their state of hydration. google.comgoogle.com These include an anhydrous form, a dihydrated form, and a hemihydrated form. google.comgoogle.com

The identified forms are summarized in the table below.

Form DesignationDescriptionWater Content (Equivalents)
N-I Anhydrous0
H2-2 Dihydrated2
H.5-1 Hemihydrated0.5
Data sourced from patent literature. google.comgoogle.com

Distinguishing Polymorphic Forms using X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a fundamental technique for the characterization of crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for its identification. The differences in the crystal lattice of polymorphs result in distinct peak positions (in degrees 2θ) and intensities in their respective XRPD patterns. google.com

For this compound, specific XRPD peaks have been reported that can be used for its identification.

Characteristic XRPD Peaks for this compound (± 0.2° 2θ)
8.7°
19.4°
Data sourced from a 2014 drug approval report. newdrugapprovals.org

By comparing the XRPD pattern of a sample to reference patterns of known polymorphs, one can identify the specific crystalline form or detect the presence of mixtures.

Vibrational Spectroscopy (Infrared Absorption Fingerprint) for Polymorph Distinction

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for differentiating polymorphs. google.comgoogle.com The technique probes the vibrational modes of molecules, which are sensitive to the local chemical environment. tanta.edu.egnih.gov In the solid state, intermolecular interactions, such as hydrogen bonding within the crystal lattice, are different for each polymorphic form. These differences lead to subtle but measurable shifts in the frequencies of vibrational bands, providing a distinct "fingerprint" for each polymorph. google.comgoogleapis.com

While a specific IR spectrum for this compound is not detailed in the provided sources, the principles of the technique are well-established. libretexts.org The infrared spectrum of trifluoroacetic acid (TFA) itself exhibits a strong absorption band for the carboxylate group stretch. researchgate.net In the salt form, key regions of the spectrum, such as those corresponding to the N-H, C=O, and C-N stretching and bending vibrations of the Saxagliptin molecule, as well as the carboxylate vibrations from the TFA counter-ion, would be particularly sensitive to the different packing arrangements and hydrogen-bonding schemes in the anhydrous and hydrated forms. msu.edu

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymorph Characterization

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an effective method for characterizing polymorphism by probing the local atomic environment of nuclei like ¹³C and ¹⁵N. google.comgoogle.com Since polymorphs have different crystal lattice structures, the orientation and intermolecular interactions of the molecules within them vary. google.comgoogleapis.com This results in distinct chemical shifts for the nuclei in each polymorphic form. osti.gov

Although specific ssNMR data for this compound forms are not available in the analyzed literature, ssNMR has been successfully used to characterize different forms of Saxagliptin hydrochloride. google.com For this compound, ¹³C ssNMR would be expected to show different chemical shifts for the carbon atoms of the adamantane (B196018) cage, the pyrrolidine (B122466) ring, and the nitrile group between the anhydrous (N-I), dihydrated (H2-2), and hemihydrated (H.5-1) forms due to the varying crystalline environments.

Thermal Analysis Techniques (TGA, DSC) for Polymorphic Evaluation

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the physical properties of different polymorphic and solvated forms. google.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify melting points, solid-solid transitions between polymorphs, and desolvation events, each of which occurs at a characteristic temperature and enthalpy. Different polymorphs will exhibit different melting points and transition energies. google.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For hydrated forms of this compound, such as the dihydrate (H2-2) and hemihydrate (H.5-1), TGA can precisely determine the amount of water present in the crystal lattice by identifying the temperature at which water is lost. google.comgoogleapis.comresearchgate.net

These techniques are used in tandem to create a comprehensive thermal profile of a crystalline form, aiding in the differentiation of the various hydrated and anhydrous states of this compound.

Processes for Preparing Specific Crystalline Forms

The preparation of specific crystalline forms requires precise control over process parameters. A disclosed method for the synthesis of Saxagliptin as its trifluoroacetic acid salt involves the deprotection of a precursor molecule using trifluoroacetic acid (TFA). quickcompany.in In this process, the reaction with TFA at a controlled temperature of 0°C directly yields the this compound. quickcompany.in

Furthermore, processes have been described where the prepared this compound is used as a starting material to generate other salt forms. google.comgoogle.com This involves dissolving the this compound, often in heated water, followed by the addition of a different acid to crystallize a new salt form upon standing. google.comgoogle.com The specific crystalline form obtained (e.g., anhydrous vs. hydrated) would depend on the solvent system, temperature, and cooling rate used during the crystallization process.

Crystallization Techniques for this compound

The crystallization of this compound is a key step in its purification and in obtaining specific polymorphic forms. Various techniques can be employed to achieve crystallization from a solvent mixture. These methods include:

Solvent Evaporation: This technique involves dissolving the this compound in a suitable solvent and then slowly evaporating the solvent to induce crystallization.

Temperature Reduction: Decreasing the temperature of a saturated solution of the salt can lower its solubility, leading to the formation of crystals.

Crystal Seeding: Introducing seed crystals of the desired polymorphic form into a supersaturated solution can direct the crystallization process towards that specific form. uga.edu This is a common technique used in bulk drug synthesis to control the resulting crystal form. uga.edu

Freeze Drying: This involves freezing a solution of the salt and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase.

Antisolvent Addition: The addition of an antisolvent (a solvent in which the salt is insoluble) to a solution of this compound can induce precipitation and crystallization. googleapis.com

High-throughput crystallization techniques may also be utilized to screen for and prepare various crystalline structures, including different polymorphs. googleapis.com The choice of crystallization method can significantly impact the resulting crystal form, its purity, and its physical characteristics.

A specific process for preparing Saxagliptin involves furnishing it as a trifluoroacetic acid salt. quickcompany.in One method describes dissolving the this compound in warm water, followed by the addition of a requisite salt to form a new salt, with crystals of the new salt form appearing upon standing. google.com

pH-Dependent Crystallization for Salt Conversion

The pH of the crystallization medium plays a crucial role in the conversion of this compound to other salt forms or to the free base. By adjusting the pH of an aqueous solution containing this compound, it is possible to facilitate the formation of different crystalline structures.

For instance, a process for preparing the benzoate (B1203000) monohydrate of Saxagliptin involves providing the Saxagliptin-trifluoroacetic acid (TFA) salt in deionized water and then adjusting the pH of the resulting aqueous solution. google.com This pH adjustment is a critical step that enables the conversion of the TFA salt to the desired benzoate salt.

Similarly, a process for preparing Saxagliptin monohydrate without the formation of Saxagliptin HCl involves reacting the trifluoroacetate (B77799) (TFA) salt of Saxagliptin with a base. google.com This reaction alters the pH, leading to the formation of the free base, which can then be hydrated to obtain the monohydrate form. google.com

The principle of pH-dependent crystallization is also utilized in more complex crystallization processes. For example, in the synthesis of a related compound, omarigliptin, a semicontinuous crystallization was developed where the pH was held constant at approximately 10–11. acs.org This controlled pH environment eliminated the formation of intermediate salt forms and improved the robustness of the crystallization process. acs.org This highlights the importance of pH control in directing the crystallization outcome and avoiding unwanted salt forms.

Chemical Purity and Stability Attributes of Polymorphic Forms

The existence of different polymorphic forms of a drug substance can have significant implications for its chemical purity, stability, and other physical properties. ardena.comresearchgate.net A thorough understanding and control of polymorphism are crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. almacgroup.com

Influence on Chemical Purity and Contaminant Profiles

The polymorphic form of an API can influence its chemical purity and the profile of contaminants. googleapis.com The crystallization process used to obtain a specific polymorph can be designed to effectively remove impurities. The discovery of new polymorphic forms provides opportunities to improve the synthesis and characteristics of the API, including its chemical purity. google.comgoogle.com

Different polymorphs can have varying abilities to incorporate impurities into their crystal lattice. Therefore, selecting a specific polymorphic form and a controlled crystallization process can lead to a product with a higher degree of chemical purity and a lower content of residual solvents. googleapis.com The goal is to develop a single, solid-state structure that is polymorphically pure, meaning it is substantially free of other crystalline forms. almacgroup.com However, in some cases, a mixture of stable polymorphs is acceptable, provided the ratio between them remains constant. almacgroup.com

Stability to Polymorphic Conversion

Polymorphs can differ in their thermodynamic stability. innovations-report.com Metastable forms have a tendency to convert to a more stable form over time, and this conversion can be accelerated by factors such as temperature and humidity. almacgroup.com This physical instability is a critical concern in pharmaceutical development, as an unintended polymorphic conversion during storage or processing can alter the drug's properties. ardena.com

The stability of a polymorphic form against conversion is a key attribute. googleapis.com For example, some crystalline forms of Saxagliptin hydrochloride are noted for their stability to polymorphic conversion. google.comgoogle.com The goal is to identify and develop the most thermodynamically stable form, or a sufficiently stable metastable form, to ensure consistent product quality throughout its shelf life. almacgroup.com The presence of even small amounts of a more stable polymorph can act as a seed and trigger the conversion of a metastable form. uga.edu

Hygroscopicity and its Impact on Solid-State Characteristics

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is another critical physical property that can be influenced by the polymorphic form. uga.edu Amorphous forms are often more hygroscopic than their crystalline counterparts. uga.edu

Different polymorphs of the same compound can exhibit different hygroscopic behaviors. ardena.com Low hygroscopicity is a desirable characteristic for a pharmaceutical solid as it improves handling, processing, and stability. googleapis.com Some crystalline forms of Saxagliptin salts are specifically noted for their low hygroscopicity. google.comgoogle.com

The absorption of water can lead to changes in the solid-state characteristics of the material. It can induce a polymorphic transformation, potentially converting an anhydrous form to a hydrate (B1144303) or even triggering the conversion to a different anhydrous polymorph. acs.orgalmacgroup.com This can, in turn, affect other properties such as solubility, dissolution rate, and chemical stability. hilarispublisher.com For example, Saxagliptin monohydrate is described as a non-hygroscopic crystalline powder, which is a favorable property for a pharmaceutical ingredient. google.com

The table below summarizes the stability attributes of different polymorphic forms of Saxagliptin salts.

Polymorphic FormKey Stability AttributesReference
Form K (Saxagliptin HCl)Stability to polymorphic conversion, low hygroscopicity googleapis.comgoogle.comgoogle.com
Form Z (Saxagliptin HCl)Stability to polymorphic conversion, low hygroscopicity googleapis.comgoogle.comgoogle.com
Form D (Saxagliptin HCl)Stability to polymorphic conversion, low hygroscopicity googleapis.comgoogle.comgoogle.com
Saxagliptin MonohydrateNon-hygroscopic google.com

Molecular Interactions and Pre Clinical Mechanistic Insights

Enzyme Inhibition Kinetics and Specificity

The therapeutic action of saxagliptin (B632) is centered on its highly specific and potent inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Mechanism

Saxagliptin is classified as a substrate-like, cyanopyrrolidine-based inhibitor of DPP-4. nih.govfrontiersin.org Its mechanism of action involves a direct and reversible interaction with the active site of the DPP-4 enzyme. selleckchem.comglpbio.cntargetmol.com

A key feature of saxagliptin's inhibitory mechanism is the formation of a reversible, covalent bond with the catalytic serine residue (Ser630) within the active site of DPP-4. nih.govdrugbank.comnih.gov X-ray crystallography studies have confirmed a covalent attachment between the nitrile group of saxagliptin and the hydroxyl oxygen of Ser630, resulting in a stable imidate adduct. nih.gov This interaction is described as a histidine-assisted covalent bond formation. drugbank.comnih.gov Despite being covalent, this binding is reversible, which is a crucial aspect of its pharmacological profile. selleckchem.comvetmeduni.ac.at

The binding of saxagliptin to DPP-4 involves the occupation of specific subsites within the enzyme's active center. frontiersin.orgresearchgate.net The cyanopyrrolidine moiety of saxagliptin binds to the S1 pocket of the DPP-4 enzyme. nih.gov This interaction is a common feature among cyanopyrrolidine-based DPP-4 inhibitors. vetmeduni.ac.atnih.gov The bulky adamantyl group of saxagliptin occupies the S2 pocket. vetmeduni.ac.at

Quantitative Assessment of Inhibitory Potency (e.g., IC50 values)

The inhibitory potency of saxagliptin against DPP-4 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. Reported IC50 values for saxagliptin demonstrate its high potency. Different studies have reported slightly varying IC50 values, which can be attributed to different experimental conditions.

ParameterValueSource
IC50 0.5 nmol/L nih.govdrugbank.com
IC50 26 nM selleckchem.comglpbio.cntargetmol.comselleckchem.com
Ki 1.3 nM selleckchem.comglpbio.cntargetmol.com

It has been noted that saxagliptin is approximately 10-fold more potent than vildagliptin (B1682220) and sitagliptin (B1680988), with Ki values of 13 nM and 18 nM for the latter two, respectively. selleckchem.com Another study reported IC50 values of 50 nM for saxagliptin, compared to 62 nM for vildagliptin and 19 nM for sitagliptin under identical experimental conditions. asianjpr.com

Selectivity Profile Against Other Enzymes and Transporters (e.g., CYP isoforms, P-glycoprotein)

A critical aspect of a drug's safety and efficacy is its selectivity for the intended target over other related enzymes and transporters. Saxagliptin and its active metabolite, 5-hydroxy saxagliptin, exhibit a high degree of selectivity for DPP-4 compared to other dipeptidyl peptidases, such as DPP-8 and DPP-9. nih.govselleckchem.comresearchgate.net This high selectivity is thought to contribute to a lower incidence of certain side effects. nih.govdrugbank.com

Specifically, saxagliptin demonstrates over 400-fold and 75-fold greater specificity for DPP-4 than for DPP-8 and DPP-9, respectively. selleckchem.com Both saxagliptin and its metabolite are highly selective, showing over 4000-fold greater preference for DPP-4 compared to a range of other proteases. selleckchem.com

In terms of drug-metabolizing enzymes, saxagliptin and its metabolites are not inhibitors or inducers of Cytochrome P450 (CYP) isoforms. rcsb.org However, the metabolism of saxagliptin itself is primarily mediated by CYP3A4/5. nih.govdrugbank.comresearchgate.net Saxagliptin has also been identified as a weak substrate for the P-glycoprotein (P-gp) efflux transporter. researchgate.netresearchgate.netfrontiersin.org

Molecular Metabolism in Pre-clinical Systems

The metabolism of saxagliptin has been investigated in pre-clinical models. The primary route of metabolism is through hydroxylation by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system. nih.govdrugbank.com This process leads to the formation of a major active metabolite, 5-hydroxy saxagliptin (also known as BMS-510849). drugbank.comrcsb.orgscispace.com This active metabolite is also a potent DPP-4 inhibitor, although it is about half as potent as the parent compound, saxagliptin. drugbank.comrcsb.orgscispace.com

In pre-clinical studies involving male rats, high doses of saxagliptin led to the release of cyanide from the molecule's cyano group, a process mediated by the androgen-regulated enzyme CYP2C11. fda.gov This effect was not observed in female rats or other species, including dogs, monkeys, and humans, where CYP2C11 expression is not as high. fda.gov

The in vitro protein binding of saxagliptin and its active metabolite in human serum is considered negligible. drugbank.com

Hepatic Metabolism Pathways (e.g., Cytochrome P450 3A4/5 mediation)

The metabolism of saxagliptin is primarily conducted in the liver, a process heavily mediated by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system. drugbank.comdiabetesjournals.orgnih.gov Approximately 50% of an absorbed dose of saxagliptin undergoes this hepatic metabolism. drugbank.comnih.gov In vitro studies have confirmed that saxagliptin does not inhibit various other CYP isoforms, including CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A4, nor does it induce CYP1A2, 2B6, 2C9, or 3A4. dovepress.com This indicates a specific metabolic pathway through CYP3A4/5. The primary metabolic process involves the hydroxylation of the adamantine moiety to form its major active metabolite. researchgate.net Due to its reliance on CYP3A4/5, there is a potential for drug-drug interactions when saxagliptin is co-administered with strong inhibitors or inducers of these enzymes. nih.govscispace.com For instance, potent CYP3A4/5 inhibitors can significantly increase saxagliptin's plasma concentrations. scispace.com

Renal Elimination Pathways (mechanistic aspects)

Saxagliptin and its active metabolite, 5-hydroxy saxagliptin, are eliminated from the body through both renal and hepatic pathways. drugbank.comdiabetesjournals.org A significant portion of the administered dose is excreted in the urine. drugbank.com Renal clearance of saxagliptin is approximately 230 mL/min, which is greater than the average estimated glomerular filtration rate (around 120 mL/min). dovepress.compharmacompass.com This suggests that in addition to glomerular filtration, active tubular secretion plays a role in the renal excretion of saxagliptin. dovepress.compharmacompass.comastrazeneca.ca In contrast, the renal clearance for 5-hydroxy saxagliptin is about 120 mL/min. dovepress.com While saxagliptin is actively excreted by the kidneys, in vitro studies have shown that it is not a substrate for key renal transporters such as OAT-1, OAT-3, OATP-A, OATP-C, OATP-8, OCT-1, OCT-2, sodium taurocholate cotransporting peptide, and peptide transporters PepT-1 and PepT-2. dovepress.com In pre-clinical studies with rats, saxagliptin demonstrated a protective effect on glomerular podocytes, which may be related to its inhibition of the renal p38MAPK signaling pathway and an increase in the expression of nephrin (B609532) and podocin. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Pre-clinical Non-Human Models

Mechanistic Models of Drug Disposition in Animal Systems

Mechanistic models, such as physiologically based pharmacokinetic (PBPK) models, have been developed to simulate the disposition of saxagliptin and its metabolite in animal systems and to predict human pharmacokinetics. researchgate.netfrontiersin.org These models incorporate physiological parameters and drug-specific data to describe the absorption, distribution, metabolism, and excretion of the compounds. frontiersin.org In rats, dogs, and monkeys, saxagliptin was found to be rapidly absorbed with good bioavailability (50-75%). nih.gov The volume of distribution was greater than total body water in these species, indicating extravascular distribution. nih.gov PBPK models for rats have been successfully used to predict drug-drug interactions, for instance, the increased plasma concentration of saxagliptin when co-administered with a CYP3A4 inhibitor. researchgate.net These animal models have been instrumental in extrapolating data to human clinical settings, enhancing the prediction of drug interactions and pharmacodynamic outcomes. researchgate.netfrontiersin.org

Influence of Trifluoroacetic Acid (TFA) Counterion on In Vitro and Pre-clinical Studies

In drug discovery and development, compounds are often isolated as trifluoroacetate (B77799) (TFA) salts, particularly after purification by preparative high-performance liquid chromatography. nih.gov The presence of the TFA counterion is an important consideration as it can affect the compound's formula weight and potentially introduce toxicity. nih.gov For pre-clinical and in vitro studies, it is imperative to accurately determine the TFA content to ensure correct dosing and interpretation of results. nih.gov In the context of saxagliptin, the TFA salt (saxagliptin-trifluoroacetic acid) is a known intermediate in some synthetic processes for creating various crystalline forms of the drug. google.comgoogleapis.com While specific pre-clinical studies focusing solely on the influence of the TFA counterion on saxagliptin's activity are not extensively detailed in the provided results, the general practice in pharmaceutical development is to either fully characterize the TFA salt or exchange it for a pharmaceutically acceptable counterion, like hydrochloride, to avoid potential confounding effects in biological assays and to improve pharmacokinetic properties. nih.govgoogle.com

Effects on Cell Proliferation and Viability in Cultured Systems

The trifluoroacetate (TFA) counter-ion, present in Saxagliptin TFA salt, can exert independent effects on cell proliferation and viability, which can introduce experimental variability. genscript.com.cngenscript.com These effects are often dose-dependent and cell-type specific. For instance, studies on TFA itself have shown it can suppress the proliferation of osteoblasts and chondrocytes. genscript.com.cnnih.gov In fetal rat osteoblast cultures, TFA was found to reduce cell numbers after 24 hours at concentrations as low as 10 nM, with 100 nM TFA inhibiting osteoblast growth by 10%. genscript.com.cngenscript.com When the activities of TFA and hydrochloride salts of peptides like amylin and calcitonin were compared in osteoblasts, cell proliferation was consistently lower with the TFA salts. genscript.com.cngenscript.com

Conversely, in other contexts, TFA has been observed to increase cell viability. genscript.comnih.gov For example, TFA was reported to induce the growth of murine glioma cells at micromolar concentrations. genscript.com.cngenscript.com A one-day treatment with TFA led to a slight, concentration-dependent increase in cell growth, and exposure to 0.5–7.0 mM TFA for one or five days enhanced protein synthesis. genscript.com.cngenscript.com

Separate from the effects of the TFA salt, the active saxagliptin molecule has demonstrated direct effects on specific cell types relevant to its therapeutic action. In vitro studies using INS-1 832/13 beta-cell lines showed that saxagliptin (100 nM) significantly induced β-cell proliferation after 48 hours. medchemexpress.com This proliferative effect is linked to the activation of key signaling pathways. medchemexpress.comnih.gov Treatment with saxagliptin was found to increase the levels of phosphorylated AKT (p-AKT) and active β-catenin, which in turn led to increased expression of the proliferation-related proteins c-myc and cyclin D1. medchemexpress.comnih.gov

Table 1: Reported Effects of Trifluoroacetate (TFA) on Cell Proliferation in Cultured Systems

Cell Type Effect Concentration Source
Fetal Rat Osteoblasts Inhibition As low as 10 nM genscript.com.cngenscript.com
Chondrocytes Inhibition Not specified genscript.com.cnasm.org
Murine Glioma Cells Stimulation 0.5–7.0 mM genscript.com.cngenscript.com
INS-1 832/13 Beta-Cells (Saxagliptin) Stimulation 100 nM medchemexpress.com

Allosteric Modulation of Receptor Activity

The trifluoroacetate (TFA) component of the salt has been identified as an allosteric modulator in certain biological systems. genscript.com Specifically, scientific studies have found that TFA can act as an allosteric regulator of the glycine (B1666218) receptor (GlyR), where it increases the receptor's activity at lower concentrations of its natural ligand, glycine. genscript.com.cngenscript.combiorxiv.org

However, the primary mechanism of saxagliptin itself is not allosteric modulation. Saxagliptin is a potent, selective, and competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. medchemexpress.comsemanticscholar.org It binds directly to the active site of DPP-4, preventing the enzyme from degrading incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). semanticscholar.orgnih.govresearchgate.net The inhibition of DPP-4 leads to higher levels of active incretins, which then enhance glucose-dependent insulin (B600854) secretion. nih.govresearchgate.net While the downstream effects of saxagliptin involve the modulation of receptor activity (specifically, enhanced activation of GLP-1 and GIP receptors by their endogenous ligands), saxagliptin itself does not act as an allosteric modulator on these receptors. google.com Its interaction with DPP-4 is direct and competitive. semanticscholar.org

Chemical Reactivity with Proteins and Phospholipids (Trifluoroacetylation)

Trifluoroacetic acid (TFA) and its corresponding trifluoroacetate ion can exhibit chemical reactivity, particularly the ability to trifluoroacetylate biological macromolecules. genscript.com.cngenscript.com This reaction involves the covalent attachment of a trifluoroacetyl group (CF3CO-) to nucleophilic sites on proteins and phospholipids, such as free amino groups. genscript.com.cngenscript.comontosight.ai

The biotransformation of certain compounds can produce a reactive intermediate trifluoroacetyl halide, which is capable of covalently binding to hepatocyte proteins. nih.gov This process results in the formation of TFA-modified proteins, which can be recognized as neoantigens by the immune system. nih.gov In vitro studies using primary cultures of human hepatocytes exposed to the anesthetic halothane (B1672932), which is metabolized to a TFA intermediate, confirmed the formation of TFA-protein adducts. nih.gov These modified proteins, or neoantigens, were detected within the cells, primarily in the endoplasmic reticulum and on the plasma membrane. nih.gov

Immunological Implications of TFA Residues in Pre-clinical Models

The chemical modification of endogenous proteins by TFA residues can have significant immunological consequences. When proteins are trifluoroacetylated, they can be perceived as foreign by the immune system, thereby acting as neoantigens and eliciting an antibody response. genscript.com.cngenscript.comnih.gov This phenomenon has been observed in pre-clinical settings and is implicated in the pathogenesis of certain immune-mediated drug reactions, such as halothane hepatitis. nih.gov

The production of antibodies against TFA-modified proteins confirms that these adducts are immunogenic. genscript.com.cngenscript.com In pre-clinical studies, the inhibition of DPP-4 has also been associated with immune-modulating effects, including regulation of chemokines and anti-inflammatory cytokines. researchgate.netmdpi.com However, the specific immunological implications of TFA residues are distinct and relate to the potential for breaking immune tolerance to self-proteins that have been chemically altered. While two FDA-approved drugs are marketed as TFA salts without reported immune issues, the potential for TFA to induce undesirable immune responses remains a consideration in pre-clinical assessment. ambiopharm.com

Chemical Stability and Degradation Pathways

Identification and Characterization of Degradation Products

Forced degradation studies under hydrolytic (acidic, alkaline, and neutral), oxidative, photolytic, and thermal stress conditions have been conducted to identify the potential degradation products of Saxagliptin (B632) rsc.org. These studies have revealed that Saxagliptin is particularly labile under hydrolytic and oxidative stress conditions, while it remains stable under photolytic and thermolytic stress rsc.org. A total of seven degradation products have been identified and characterized using advanced analytical techniques rsc.org. The primary degradation products include a cyclic amidine derivative, its epimer, and a formyl amide compound mdpi.comresearchgate.net.

The formation of the cyclic amidine derivative of Saxagliptin, often abbreviated as SCA, is a thermodynamically favored intramolecular cyclization reaction nih.gov. This conversion is a key degradation pathway for Saxagliptin nih.gov. The rate of this cyclization can be accelerated by common pharmaceutical processing activities such as wet granulation, roller compaction, and tableting google.com. Furthermore, interactions with many commonly used excipients can also increase the rate of SCA formation google.com. The resulting cyclic amidine is not therapeutically active, making its formation undesirable google.com. The kinetics and mechanism of this conversion have been studied to develop manufacturing processes that minimize the presence of this key byproduct nih.gov.

In addition to the cyclic amidine (SCA), two other major degradation products have been identified as its epimer, epi-cyclic amidine (ESCA), and a formyl amide derivative (SFA) mdpi.comresearchgate.net. Studies have shown that SCA, ESCA, and SFA are the three main degradation products of Saxagliptin, constituting the majority of the total degradation which can reach up to 15% under certain conditions mdpi.com. The formation of these products is dependent on factors such as temperature and humidity mdpi.com. ESCA is produced consecutively from SCA mdpi.com.

A variety of analytical methods are employed to identify, separate, and quantify the impurities and degradation products of Saxagliptin. These strategies are crucial for ensuring the quality and safety of the drug substance and its formulations synthinkchemicals.com.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the most powerful techniques for this purpose nih.govresearchgate.net. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) experiments, such as ESI-Q-TOF-MS/MS, provide detailed structural information about the degradation products by analyzing their fragmentation patterns and elemental compositions rsc.org.

These methods have been successfully used to separate Saxagliptin from its degradation products on C18 columns using various mobile phase compositions in gradient elution modes rsc.orgresearchgate.net. The developed LC methods are validated according to the International Conference on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness rsc.org. Other techniques like high-performance thin-layer chromatography (HPTLC) have also been developed for the quantitative analysis of Saxagliptin scirp.org.

Table 1: Analytical Techniques for Saxagliptin Degradant Profiling

Analytical Technique Application
LC-MS/MS Identification and structural elucidation of degradation products rsc.orgnih.gov.
UPLC-MS/MS Simultaneous analysis of Saxagliptin and its impurities nih.gov.
ESI-Q-TOF-MS/MS Characterization of degradation products based on elemental composition and fragmentation rsc.org.
RP-HPLC Separation and quantification of Saxagliptin and its degradation products oup.comresearchgate.netjddtonline.info.

| HPTLC | Quantitative analysis of Saxagliptin in bulk and dosage forms scirp.org. |

Mechanistic Elucidation of Degradation Reactions

The degradation of Saxagliptin proceeds through several mechanistic pathways, primarily driven by hydrolysis and oxidation. The formation of its major degradation products is influenced by the micro-environmental pH mdpi.comresearchgate.net.

Saxagliptin undergoes degradation under both acidic and basic conditions nih.gov. The formation of the cyclic amidine (SCA) and its subsequent epimerization to ESCA are observed to be catalyzed by hydroxide (B78521) ions (OH⁻), indicating a base-catalyzed pathway mdpi.com. Conversely, the formation of the formyl amide (SFA) is promoted by protons (H⁺), suggesting an acid-catalyzed mechanism mdpi.com.

Forced degradation studies have shown that acidic and basic stress result in the formation of four specific degradants nih.gov. The micro-environmental pH, which can be altered by the degradation of formulation excipients like polyethylene (B3416737) glycol (PEG) into acidic products such as formic acid, plays a significant role mdpi.comresearchgate.net. A lowering of pH due to formic acid formation can lead to a decreased formation of the main degradation product, epi-cyclic amidine (ESCA) mdpi.comresearchgate.net.

Oxidative stress is another significant degradation pathway for Saxagliptin nih.gov. Under oxidative conditions, several degradation products are formed. Studies have identified that oxidative stress leads to the formation of some of the same degradants found under hydrolytic stress, as well as unique oxidative degradation products nih.gov. The metabolism of Saxagliptin in vivo is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5) through oxidation, leading to the formation of a major active hydroxylated metabolite, 5-hydroxy Saxagliptin researchgate.netdrugbank.com. While this is a metabolic pathway, it highlights the susceptibility of the molecule to oxidation. Forced degradation studies have identified other oxidative degradants, including a primary N-oxide and a monohydroxy-substituted derivative on the adamantyl moiety nih.gov.

Table 2: Summary of Saxagliptin Degradation Pathways

Degradation Pathway Conditions Major Degradation Products
Hydrolysis (Base-Catalyzed) Alkaline conditions Cyclic Amidine (SCA), Epimer (ESCA) mdpi.com
Hydrolysis (Acid-Catalyzed) Acidic conditions Formyl Amide (SFA), Other degradants mdpi.comnih.gov

| Oxidation | Oxidative stress | N-oxide, Monohydroxy-substituted derivatives, Other degradants nih.gov |

Isomerization and Cyclization Mechanisms

Saxagliptin is prone to a thermodynamically favored intramolecular cyclization, which is considered its primary degradation pathway. acs.orgnih.govresearchgate.neteurekaselect.com This reaction involves the nucleophilic attack of the primary amine on the nitrile carbon, leading to the formation of a six-membered ring. The resulting degradation product is a cyclic amidine, predominantly the therapeutically inactive cis-cyclic amidine. google.com This cyclization can occur in both the solid state and in solution. eurekaselect.comgoogle.comresearchgate.net

The kinetics and mechanism of this conversion have been investigated to minimize the formation of this key byproduct. acs.orgnih.gov Research has identified a significant solvent effect on the rate of cyclization, with a correlation between the reaction rate and the solvent's proton affinity and autoprotolysis equilibrium constant. researchgate.net Furthermore, an autocatalytic pathway has been identified, where both solvent effects and autocatalysis are attributed to transition states involving proton transfer. acs.orgnih.govresearchgate.net

Factors Influencing Chemical Degradation Kinetics

The degradation of Saxagliptin follows complex kinetic models, influenced by a combination of environmental and formulation-specific factors. nih.govresearchgate.net A comprehensive understanding of these factors is crucial for predicting and mitigating degradation.

Temperature and humidity are significant environmental factors that accelerate the degradation of Saxagliptin. Stability studies conducted on film-coated tablets have demonstrated that time, temperature, and relative humidity are all critical variables affecting the formation of degradation products. nih.govresearchgate.net Specifically, the formation of the degradation product epi-cyclic amidine (ESCA) is most significantly influenced by temperature and time. nih.gov

High humidity can indirectly promote degradation by altering the physical state of the formulation and facilitating the mobility of reactants. mdpi.com It can influence the micro-environmental pH and the concentration of reactive impurities, thereby affecting degradation pathways. mdpi.com Accelerated stability studies are often performed under stressed conditions, such as 40°C and 75% relative humidity (RH), to evaluate the compatibility of Saxagliptin with various excipients and to predict long-term stability. eurekaselect.comresearchgate.net

The pH of the micro-environment plays a pivotal role in the degradation pathways of Saxagliptin. researchgate.netmdpi.com The primary cyclization pathway to form cyclic amidine (SCA) and its subsequent epimerization to ESCA is known to be catalyzed by hydroxide ions (OH⁻). nih.govmdpi.com This indicates that alkaline conditions accelerate this degradation route.

The following table illustrates the effect of the Polyethylene Glycol (PEG) to Saxagliptin (SAXA) ratio on the micro-environmental pH and the formation of key degradation products in a solid dosage form.

PEG to SAXA RatioAverage pHCyclic Amidine (SCA) FormationEpi-cyclic Amidine (ESCA) Formation
0.85.63HigherHigher
1.05.63ModerateModerate
1.25.53LowerLower
1.45.43LowestLowest

This interactive table is based on findings where increasing the PEG ratio led to a decrease in micro-environmental pH, which in turn suppressed the formation of the degradation products SCA and ESCA. nih.govmdpi.com

Saxagliptin's inherent instability is often exacerbated by interactions with pharmaceutical excipients and the stresses of manufacturing processes like wet granulation, roller compaction, and tableting. google.commdpi.com These interactions can significantly accelerate the rate of intramolecular cyclization. google.com Consequently, formulation strategies such as applying an active film coat of the drug onto inert tablet cores are employed to minimize direct contact between Saxagliptin and potentially incompatible excipients. researchgate.netmdpi.com

The choice of excipients is critical. Polyethylene glycol (PEG), a commonly used plasticizer, can undergo auto-oxidation to generate reactive impurities, including aldehydes (e.g., formaldehyde) and acids (e.g., formic acid). researchgate.netmdpi.com These impurities can directly react with the amine group of Saxagliptin or alter the micro-environmental pH, thereby influencing degradation kinetics. nih.govmdpi.com Compatibility studies are essential to screen for suitable excipients. Research has shown Saxagliptin to be compatible with excipients such as Methocel, certain grades of Polyethylene Glycol (PEG), and various Opadry™ film coating systems. eurekaselect.comresearchgate.net

Forced Degradation Studies for Stability Indicating Methods

Forced degradation, or stress testing, is a critical component of drug development, mandated by ICH guidelines to elucidate the intrinsic stability of a drug substance and to develop validated stability-indicating analytical methods. scielo.brijcrr.com These studies involve subjecting the drug to conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netomicsonline.orgbiointerfaceresearch.com

Studies have consistently shown that Saxagliptin degrades significantly under acid, base, oxidative, and thermal stress conditions. omicsonline.orgijcrr.com In contrast, it exhibits greater stability under neutral and photolytic (light exposure) conditions. omicsonline.orgbiointerfaceresearch.com For instance, substantial degradation is observed when Saxagliptin is exposed to 1 M HCl at elevated temperatures or to 0.1 M NaOH at ambient temperature. scielo.brbiointerfaceresearch.com Exposure to hydrogen peroxide also results in the formation of oxidative degradants. researchgate.netijcrr.com

The data generated from these studies are vital for developing specific chromatographic methods (e.g., RP-HPLC, UHPLC) that can separate the intact drug from all potential degradation products, thus ensuring that the method can accurately measure the drug's purity and stability over time. scielo.brbiointerfaceresearch.com

The table below summarizes typical findings from forced degradation studies on Saxagliptin.

Stress ConditionReagent/ParametersObserved DegradationReference
Acid Hydrolysis1 M HCl, 60°C, 2 hoursSignificant Degradation scielo.br
Alkaline Hydrolysis0.1 M NaOH, Ambient Temp, 10 minSignificant Degradation scielo.br
Oxidative3% H₂O₂, Ambient TempSignificant Degradation ijcrr.com
Thermal105°CSignificant Degradation ijcrr.com
PhotolyticUV Light ExposureNo Significant Degradation omicsonline.org
Neutral HydrolysisWaterStable biointerfaceresearch.com

This interactive table provides a summary of results from various forced degradation studies, highlighting the conditions under which Saxagliptin is labile.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of analytical procedures for Saxagliptin (B632) TFA Salt, providing the necessary selectivity and sensitivity for accurate quantification and purity assessment. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

HPLC is a versatile and widely used technique for the analysis of Saxagliptin. It is employed to determine the purity of the drug substance and to quantify its content in various matrices. Different modes of HPLC are utilized to address specific analytical challenges.

Reversed-phase HPLC is the most common method for the analysis of Saxagliptin due to its applicability to a wide range of non-polar and moderately polar compounds. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Several RP-HPLC methods have been developed for the determination of Saxagliptin.

A typical RP-HPLC method for Saxagliptin involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). uobaghdad.edu.iqnih.gov The pH of the mobile phase is a critical parameter that influences the retention and peak shape of the basic Saxagliptin molecule. Detection is commonly performed using a UV detector at a wavelength where Saxagliptin exhibits significant absorbance, typically in the range of 210-225 nm. uobaghdad.edu.iq

Table 1: Examples of RP-HPLC Methods for Saxagliptin Analysis

Parameter Method 1 Method 2
Column Grace C18 (250mm x 4.6ID, 5µm) Inertsil® (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727): Water (80:20 v/v) Potassium dihydrogen phosphate buffer (pH 3): Acetonitrile (80:20 v/v)
Flow Rate 0.8 mL/min 1.0 mL/min
Detection UV at 212 nm UV at 212.1 nm
Retention Time 4.196 min 6.4 min
Linearity Range 10-50 µg/mL Not Specified
Reference uobaghdad.edu.iq nih.gov

Strong Cation Exchange (SCX) chromatography offers an alternative to RP-HPLC, particularly for the analysis of basic compounds like Saxagliptin. This technique is advantageous as it can overcome issues such as poor retention and peak tailing that can sometimes be observed with highly polar or basic analytes in RP-HPLC. mdpi.comnih.gov SCX utilizes a stationary phase with negatively charged functional groups (e.g., sulfonic acid) that interact with the positively charged Saxagliptin molecule. nih.gov

Elution is typically achieved by increasing the ionic strength or decreasing the pH of the mobile phase. A study detailing the simultaneous quantification of Saxagliptin and Metformin employed an SCX column with a mobile phase of ammonium (B1175870) formate (B1220265) and methanol. mdpi.com This approach demonstrated good linearity and recovery for Saxagliptin. mdpi.com

Table 2: Example of SCX Chromatography Method for Saxagliptin Analysis

Parameter Method Details
Column Phenomenex Luna SCX (100 × 2.1 mm, 5 µm)
Mobile Phase Ammonium formate (15 mM):Methanol (83:17 v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm and 260 nm
Retention Time 2.290 min
Linearity Range 35.5-500 µg/mL
Reference mdpi.com

Saxagliptin possesses multiple chiral centers, making the control of its stereochemical purity a critical aspect of quality control. Chiral HPLC is specifically designed to separate enantiomers, which have identical physical and chemical properties in an achiral environment. The separation is achieved by using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

For the chiral separation of DPP-4 inhibitors like Saxagliptin, polysaccharide-based CSPs and macrocyclic glycopeptide phases have been successfully employed. researchgate.net A method using a vancomycin (B549263) chiral stationary phase (Chirobiotic V2) has been shown to effectively separate the enantiomers of Saxagliptin using a mobile phase of methanol with acetic acid and triethylamine (B128534) as modifiers. researchgate.net

Table 3: Example of Chiral HPLC Method for Saxagliptin Enantiomer Separation

Parameter Method Details
Column Chirobiotic V2
Mobile Phase Methanol/Acetic Acid/Triethylamine (100/0.3/0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection Not Specified
Resolution (Rs) > 2
Reference researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. asianjpr.comijaresm.com UPLC is well-suited for the high-throughput analysis of Saxagliptin in both bulk drug and formulated products.

UPLC methods for Saxagliptin often use sub-2 µm C18 columns and are frequently coupled with mass spectrometry (MS/MS) for enhanced selectivity and sensitivity, especially in bioanalytical applications. asianjpr.comijaresm.com

Table 4: Examples of UPLC Methods for Saxagliptin Analysis

Parameter Method 1 Method 2
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) WatersTM Acquity C18 BEH (dimensions not specified)
Mobile Phase Acetonitrile: 0.1% Formic Acid (60:40 v/v) 0.02 M KH2PO4 buffer (pH 4):Methanol:Acetonitrile (2:1:1 v/v/v)
Flow Rate 0.120 mL/min 0.5 mL/min
Detection Tandem Mass Spectrometry (MS/MS) UV at 220 nm
Run Time 3 min Not Specified
Linearity Range 10–150 ng/mL 20–200 ng/mL (in human plasma)
Reference asianjpr.comijaresm.com

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of Saxagliptin TFA Salt, GC is primarily used to identify and quantify residual solvents and other volatile organic impurities that may be present from the manufacturing process. nih.gov The analysis of these impurities is a critical regulatory requirement to ensure the safety of the drug substance.

The technique typically involves headspace sampling, where the volatile components are partitioned from the sample matrix into the gas phase before being injected into the GC system. A capillary column with a suitable stationary phase is used for separation, and a flame ionization detector (FID) is commonly employed for detection due to its excellent sensitivity for organic compounds.

Table 5: Representative GC Method for Analysis of Volatile Organic Impurities

Parameter General Method Details
Technique Headspace Gas Chromatography (HS-GC)
Column DB-624 or similar phase suitable for volatile organics
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID)
Typical Analytes Residual solvents from synthesis (e.g., Methanol, Acetonitrile, Dichloromethane (B109758), Toluene)
Reference researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are fundamental in the analysis of Saxagliptin, providing both qualitative and quantitative data. These techniques are instrumental in confirming the drug's identity, structure, and concentration in various matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

UV-Visible spectroscopy is a widely used technique for the quantitative determination of Saxagliptin in bulk and pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and reliability. researchgate.netresearchgate.net The method is based on the principle that the drug absorbs light in the UV region, and the absorbance is directly proportional to its concentration.

Several studies have developed and validated UV spectrophotometric methods for Saxagliptin estimation. researchgate.netresearchgate.net The wavelength of maximum absorption (λmax) for Saxagliptin has been reported at various wavelengths, including 204 nm, 211 nm, and 281 nm, depending on the solvent used. researchgate.netjuniperpublishers.compnrjournal.com For instance, in a mixture of methanol and water, the λmax was observed at 204 nm, while in other studies using different solvents, it was found at 211 nm or 281 nm. researchgate.netpnrjournal.comjuniperpublishers.com

The linearity of these methods is typically established over a specific concentration range, such as 1-18 µg/ml or 10-60 µg/ml, with high correlation coefficients (r²) often exceeding 0.999, indicating a strong linear relationship between concentration and absorbance. researchgate.netresearchgate.net The accuracy of these methods, assessed through recovery studies, is generally found to be within the range of 98% to 102%. researchgate.net

Table 1: UV-Vis Spectroscopic Parameters for Saxagliptin Quantification

ParameterReported Value(s)Source(s)
λmax (nm) 204, 211, 281 researchgate.netjuniperpublishers.compnrjournal.com
Linearity Range (µg/ml) 1-18, 10-60, 2-10 researchgate.netresearchgate.netjuniperpublishers.com
Correlation Coefficient (r²) >0.999, 0.99068 juniperpublishers.comscirp.org
Accuracy (Recovery %) 98.26 - 101.143, 99.01 - 100.1, 93.75 - 104.16 researchgate.netresearchgate.netjuniperpublishers.com
Limit of Detection (LOD) (µg/ml) 0.0523, 6.77 pnrjournal.comjuniperpublishers.com
Limit of Quantification (LOQ) (µg/ml) 0.2146, 20.33 pnrjournal.comjuniperpublishers.com

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, UPLC-MS/MS, GC-MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with chromatographic techniques like liquid chromatography (LC) and ultra-performance liquid chromatography (UPLC), is a powerful tool for the identification and quantification of Saxagliptin and its related substances. nih.govistanbul.edu.tr These hyphenated techniques offer high sensitivity and selectivity, making them suitable for analyzing complex matrices such as human plasma. nih.govistanbul.edu.tr

LC-MS/MS methods have been developed for the simultaneous determination of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin. nih.gov These methods often employ stable labeled isotopes as internal standards to ensure accuracy. nih.gov UPLC-MS/MS methods provide even faster and more efficient separations, with run times as short as 3 minutes. dergipark.org.tr The multiple reaction monitoring (MRM) mode is typically used for quantification, monitoring specific precursor to product ion transitions. dergipark.org.tr For Saxagliptin, a common transition monitored is m/z 316.40 to 179.86. dergipark.org.tr

The linearity of these methods is established over a wide concentration range, for example, from 0.05 to 100 ng/mL for both Saxagliptin and its 5-hydroxy metabolite in human plasma. nih.gov

Table 2: Parameters for LC-MS/MS and UPLC-MS/MS Analysis of Saxagliptin

ParameterLC-MS/MSUPLC-MS/MSSource(s)
Technique Liquid Chromatography-Tandem Mass SpectrometryUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry nih.govdergipark.org.tr
Linearity Range 0.05–100 ng/mL10–150 ng/mL nih.govdergipark.org.tr
Ionization Mode Positive IonPositive Ion dergipark.org.tr
MRM Transition (m/z) -316.40 → 179.86 dergipark.org.tr
Run Time 1.8 min3 min nih.govdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, COSY, HSQC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of Saxagliptin and its impurities. daicelpharmastandards.comsemanticscholar.org 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

The absence of specific proton and carbon signals can confirm chemical transformations, such as the deprotection of a Boc group during synthesis, which is indicated by the disappearance of the Boc protons signal around δ 1.14 in 1H NMR and the corresponding carbon signal at δ 155.8 in 13C NMR. semanticscholar.orgorientjchem.org The formation of the final cyano group in a synthetic intermediate can be confirmed by the presence of a signal around δ 119.3 in the 13C NMR spectrum. semanticscholar.orgorientjchem.org

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons (1H-1H in COSY) and between protons and their directly attached carbons (1H-13C in HSQC), further confirming the molecular structure. semanticscholar.orgorientjchem.org These techniques are crucial for assigning all the signals in the NMR spectra and verifying the connectivity of the atoms in the molecule. semanticscholar.orgorientjchem.org

Table 3: Key NMR Data for Saxagliptin and its Intermediates

Nucleus/TechniqueKey Signal (δ ppm)IndicationSource(s)
¹H NMR 1.14Boc protons (disappears on deprotection) orientjchem.org
¹³C NMR 155.8Boc carbonyl carbon (disappears on deprotection) orientjchem.org
¹³C NMR 119.3Cyano carbon (confirms formation) semanticscholar.orgorientjchem.org
COSY -¹H-¹H correlations semanticscholar.orgorientjchem.org
HSQC -¹H-¹³C correlations semanticscholar.orgorientjchem.org

Infrared (IR) Spectroscopy for Functional Group Analysis and Polymorphism

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the Saxagliptin molecule and for studying its polymorphic forms. neliti.comamazonaws.com The IR spectrum shows characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key characteristic absorption peaks for Saxagliptin include N-H stretching (around 3450 cm⁻¹), C-H stretching (around 2912 cm⁻¹), O-H stretching (around 3301 cm⁻¹), C=O stretching, C-N stretching (around 1614 cm⁻¹), and C-O stretching (around 1255 cm⁻¹). researchgate.net The presence of a peak around 2242 cm⁻¹ is indicative of the nitrile (CN) group. semanticscholar.org

FTIR can also be used to assess the compatibility of Saxagliptin with various excipients in pharmaceutical formulations by detecting any changes in the characteristic peaks of the drug. neliti.com Furthermore, as Saxagliptin can exist in different crystalline polymorphs, IR spectroscopy can be used to differentiate between these forms, which can have different physical properties and bioavailability. geneesmiddeleninformatiebank.nl

Table 4: Characteristic IR Absorption Peaks for Saxagliptin

Functional GroupWavenumber (cm⁻¹)Source(s)
N-H Stretching ~3450 researchgate.net
O-H Stretching ~3301 researchgate.net
C-H Stretching ~2912 researchgate.net
C≡N Stretching ~2242 semanticscholar.org
C-N Stretching ~1614 researchgate.net
C-O Stretching ~1255 researchgate.net

Impurity Profiling and Related Substance Determination

Impurity profiling is a critical aspect of quality control for any active pharmaceutical ingredient (API), including Saxagliptin. It involves the identification and quantification of all potential impurities, such as process-related impurities and degradation products, to ensure the safety and efficacy of the drug. daicelpharmastandards.comjocpr.com

Detection and Quantification of Process-Related Impurities

Process-related impurities are substances that are formed during the synthesis of the API. daicelpharmastandards.com They can originate from raw materials, intermediates, or by-products of side reactions. daicelpharmastandards.com The manufacturing process of Saxagliptin can lead to the formation of several impurities that need to be carefully monitored and controlled. daicelpharmastandards.com

Common process-related impurities in Saxagliptin include isomers, intermediates from the synthesis, and by-products. For example, the synthesis of Saxagliptin can involve the use of N-Boc-3-hydroxyadamantylglycine and methanoprolineamide, and impurities can arise from these starting materials or intermediates. A by-product resulting from over-amidation during the synthesis process is one such impurity.

Analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for the detection and quantification of these impurities. daicelpharmastandards.com Stability-indicating RP-HPLC methods have been developed to separate Saxagliptin from its potential process-related and degradation impurities. derpharmachemica.com These methods are validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness. jocpr.com

Table 5: Common Process-Related Impurities of Saxagliptin

Impurity NameSourceAnalytical Technique for DetectionSource(s)
N-Boc-3,4-dihydroxy-(S)-adamantyl glycine (B1666218) Raw Material/IntermediateHPLC daicelpharmastandards.com
N-Boc-adamatyl glycine Raw Material/IntermediateHPLC daicelpharmastandards.com
Saxagliptin diastereoisomers Synthesis By-productHPLC daicelpharmastandards.com
Saxagliptin Imine Impurity Synthesis By-productHPLC daicelpharmastandards.com
Over-amidation by-product Synthesis By-productHPLC

Identification and Characterization of Degradation Products

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions. ijper.org For Saxagliptin, these studies typically involve exposure to hydrolytic (acidic, alkaline, and neutral), oxidative, photolytic, and thermal stress conditions as prescribed by ICH guidelines. rsc.orgresearchgate.net

Studies have shown that Saxagliptin is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it remains stable under photolytic and thermal stress. rsc.orgresearchgate.netjocpr.com The identification and structural elucidation of these degradation products are primarily accomplished using sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and high-resolution mass spectrometry (HRMS), including ESI-Q-TOF-MS/MS. rsc.orgjocpr.comjocpr.com

Through these methods, researchers have identified several degradation products. rsc.orgjocpr.com The characterization process involves comparing the fragmentation patterns of the degradation products with that of the parent Saxagliptin molecule. rsc.orgresearchgate.net This allows for the determination of the elemental composition and structural modifications of the impurities. rsc.org Three major degradation-related impurities have been successfully isolated using semi-preparative HPLC and subsequently characterized using high-resolution mass spectroscopy. jocpr.com The development of stability-indicating analytical methods is crucial to separate and quantify these degradation products from the active pharmaceutical ingredient (API). ijper.orgjocpr.com

Residual Solvent Analysis

Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product. amazonaws.com Since these solvents have no therapeutic benefit and can be harmful, their levels must be controlled and monitored. The analysis of residual solvents in this compound is a critical quality control measure.

Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides and other pharmaceutical compounds, including the deprotection step in some synthetic routes to Saxagliptin. googleapis.comgoogle.comacs.org Therefore, residual TFA analysis is particularly relevant for this compound. Methods for determining TFA include gas chromatography (GC), GC-mass spectrometry, and ion-exchange chromatography. pepdd.com Headspace GC (GC-HS) is a common and effective technique for the analysis of residual solvents.

The ICH Q3C guidelines provide permissible daily exposure limits for various residual solvents, which are categorized into three classes based on their toxicity. amazonaws.com Analytical procedures for residual solvents must be validated to ensure they are capable of accurately and precisely quantifying any solvents present in the drug substance.

Analytical Method Validation Principles (ICH Guidelines)

The validation of analytical methods is a mandatory requirement to ensure the reliability and accuracy of the data generated. dergipark.org.trscribd.com The International Council for Harmonisation (ICH) provides a set of guidelines, specifically Q2(R1), that outline the parameters to be evaluated during the validation of analytical procedures. dergipark.org.tr These principles are applied to the analytical methods developed for Saxagliptin to ensure they are fit for their intended purpose, which includes routine quality control, stability studies, and impurity profiling. ijper.orgscribd.comscirp.org

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response over a specified range. bepls.com For Saxagliptin, this is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them using the developed method, often RP-HPLC. scirp.orgbepls.com The data is then plotted as concentration versus response (e.g., peak area), and a linear regression analysis is performed. scirp.orgumlub.pl

The correlation coefficient (r) or coefficient of determination (r²) is a key indicator of linearity. bepls.comumlub.pl For Saxagliptin analytical methods, a correlation coefficient of >0.999 is commonly achieved, indicating excellent linearity. scirp.orgbepls.comumlub.pl The range of the method is the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. bepls.com

Linearity Data for Saxagliptin Analytical Methods
Concentration Range (µg/mL)Correlation Coefficient (r²)Regression EquationReference
10 - 500.999Y = 9832x + 10745 bepls.com
50 - 2500.9998y = 2889.6x + 10443 umlub.pl
0.2 - 1.20.999Not specified scirp.org
15.0 - 100.0>0.999Not specified scielo.br
10 - 1500.999Not specified ijsred.com
50 - 1500.999Y=3686x ijarnd.com

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. bepls.com It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. dergipark.org.trscielo.br For Saxagliptin, accuracy studies are typically performed at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). researchgate.net The acceptance criterion for accuracy is usually a recovery between 98% and 102%. scirp.orgijpsjournal.com

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. bepls.com It is usually evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. umlub.plscielo.br

Intermediate Precision (Inter-day precision): Expresses the within-laboratory variations, for example, on different days, or with different analysts or equipment. umlub.plscielo.br

Precision is expressed as the relative standard deviation (%RSD) of the results. For Saxagliptin analytical methods, the %RSD is typically required to be less than 2.0%. bepls.comijpsjournal.com

Accuracy and Precision Data for Saxagliptin Analytical Methods
ParameterFindingAcceptance CriteriaReference
Accuracy (% Recovery)100.02%98-102% umlub.pl
Accuracy (% Recovery)99.42 - 101.59%Not specified scielo.br
Accuracy (% Recovery)99.84 - 100.52%Not specified ijsred.com
Intra-day Precision (%RSD)0.8%< 2% umlub.pl
Inter-day Precision (%RSD)0.1%< 2% umlub.pl
Intra-day Precision (%RSD)< 1.49%Not specified scielo.br
Inter-day Precision (%RSD)< 1.49%Not specified scielo.br
Intra-day Precision (%RSD)0.01%Not specified ijsred.com
Inter-day Precision (%RSD)0.02%Not specified ijsred.com

Specificity and Robustness

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scirp.org In the context of Saxagliptin, specificity is demonstrated by showing that the analytical method can separate the Saxagliptin peak from those of its degradation products and any excipients present in the formulation. scirp.orgscielo.br Forced degradation studies are a key part of establishing specificity. scribd.comscirp.org The peak purity analysis, often performed with a photodiode array (PDA) detector, is used to confirm that the analyte peak is not co-eluting with other compounds. scielo.br

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. umlub.pl This provides an indication of its reliability during normal usage. scielo.br For an HPLC method for Saxagliptin, robustness would be evaluated by making slight changes to parameters such as:

Mobile phase composition umlub.plscielo.br

Flow rate umlub.plscielo.br

pH of the mobile phase buffer scielo.br

Column temperature umlub.pl

Detection wavelength umlub.pl

The method is considered robust if the results remain within acceptable criteria despite these small changes. umlub.plscielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. bepls.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bepls.com

These parameters are crucial for the analysis of impurities and degradation products, which are often present at very low concentrations. LOD and LOQ are typically determined based on the signal-to-noise ratio (usually 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. dergipark.org.trbepls.comjuniperpublishers.com

LOD and LOQ Data for Saxagliptin Analytical Methods
MethodLOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC0.60701.8395 bepls.com
RP-HPLC3.0210.01 umlub.pl
UPLC-MS/MS0.0030.01 dergipark.org.tr
RP-HPLC0.0290.096 scirp.org
HPTLC (ng/spot)7.9626.54 scirp.org
UV-Visible Spectrophotometry6.7720.33 juniperpublishers.com
RP-HPLC2.89 researchgate.net
RP-HPLC0.0450.137 ijsred.com
RP-HPLC0.2670.808 ijpsjournal.com
RP-HPLC0.02680.0893 ijarnd.com

Application of Isotope-Labeled Compounds in Analytical and Mechanistic Research

Isotope-labeled versions of saxagliptin are instrumental in a variety of research applications, from metabolic studies to providing internal standards for quantitative analysis. The introduction of heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the saxagliptin molecule allows for its differentiation from the unlabeled drug without altering its chemical properties significantly. medchemexpress.commedchemexpress.com This enables precise tracking and quantification in complex biological matrices and helps in elucidating reaction mechanisms. medchemexpress.comnih.gov

Stable isotope-labeled compounds are particularly valuable in a number of research areas:

Metabolic Research: They allow for the safe in vivo study of metabolic pathways.

Environmental Analysis: Used as standards for the detection of environmental pollutants.

Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

Chemical Analysis: Serve as references for identification, and qualitative and quantitative detection.

Several isotopically labeled forms of saxagliptin have been synthesized for these purposes. These include saxagliptin-¹³C,d₂, saxagliptin-¹⁵N,d₂, and saxagliptin-¹³C₃. clearsynth.com The trifluoroacetic acid (TFA) salt of these labeled compounds is also utilized in research. clearsynth.com

A primary application of isotope-labeled saxagliptin is in pharmacokinetic studies. medchemexpress.com For instance, the use of deuterium-labeled compounds can influence the pharmacokinetic and metabolic profiles of a drug. medchemexpress.com They are also crucial as internal standards in clinical mass spectrometry for therapeutic drug monitoring. medchemexpress.com

In mechanistic studies, solvent kinetic isotope effects (SKIEs) have been employed to understand the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme by saxagliptin. nih.govresearchgate.net Studies have shown that the inhibition process involves the formation of a covalent, yet reversible, complex between saxagliptin and the enzyme. nih.gov The use of SKIEs helped to demonstrate that kinetically significant proton transfers are involved in rate-limiting steps of the enzymatic reaction. nih.govresearchgate.net Specifically, an inverse solvent kinetic isotope effect was observed for the onset of inhibition, supporting a mechanism where the initial binding is followed by a histidine-catalyzed serine addition to the nitrile carbon of saxagliptin. nih.gov

Furthermore, NMR spectroscopy of enzyme-inhibitor complexes, including those with isotope-labeled saxagliptin, has revealed the presence of short, strong hydrogen bonds, providing deeper insight into the binding interactions. nih.govnih.gov Mutagenesis studies, combined with the use of saxagliptin analogs, have confirmed the critical role of specific amino acid residues, such as S630 and H740, in the formation of the covalent adduct. nih.gov

The table below summarizes some of the key isotope-labeled saxagliptin compounds and their applications.

Table 1: Isotope-Labeled Saxagliptin Compounds and Their Research Applications

Labeled Compound Isotope(s) Application(s) Key Findings/Notes
Saxagliptin-¹³C,d₂ TFA Salt ¹³C, ²H Analytical method development, quality control. clearsynth.com Used as a stable isotope-labeled standard. clearsynth.com
Saxagliptin-¹⁵N,d₂ Hydrochloride ¹⁵N, ²H Metabolic research, environmental analysis, clinical diagnostics. Serves as a labeled internal standard.
Saxagliptin-¹³C₃ ¹³C Analytical quantification, metabolic pathway tracking. Strategic placement of ¹³C at two positions in the acetyl group and one in the cyclopropyl (B3062369) ring enhances mass spectrometric differentiation.

Computational and Theoretical Chemistry

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Saxagliptin (B632), these studies are crucial for understanding its potent inhibitory effect on the DPP-4 enzyme.

The development of Saxagliptin was significantly guided by efforts to elucidate the structure-activity relationships (SAR) within a series of DPP-IV inhibitors. Computational studies have been instrumental in understanding how the specific structural features of "gliptins" contribute to their inhibitory activity. For instance, inhibitors are often categorized based on their binding interactions with the subsites of the DPP-4 enzyme. Saxagliptin, along with vildagliptin (B1682220), is classified as a class two inhibitor, primarily binding to the S1 and S2 subsites of the enzyme. mdpi.com

The configuration of Saxagliptin is critical for its potent inhibition of DPP-IV. Computational docking studies performed on all eight stereoisomers of Saxagliptin have unambiguously confirmed this. These studies help to elucidate the precise configuration-activity relationship, providing valuable information for the rational design of future DPP-IV inhibitors. nih.gov Key residues within the DPP-4 active site, such as Tyr662 and Tyr470, have been suggested as crucial for the interaction with these inhibitors. nih.gov

Protein-ligand docking and molecular dynamics (MD) simulations are powerful computational methods to predict and analyze the interaction between a small molecule (ligand), like Saxagliptin, and its protein target (receptor), DPP-4.

Docking studies, using programs like Maestro, have been employed to model the binding of Saxagliptin into the active site of DPP-4. nih.gov These simulations reveal that Saxagliptin's inhibitory mechanism involves the formation of a covalent, yet reversible, complex with the enzyme. orientjchem.org The nitrile group of Saxagliptin acts as an electrophilic "trap" for the serine residue (S630) in the catalytic triad (B1167595) of DPP-4. orientjchem.org An X-ray crystal structure of the DPP-IV:saxagliptin complex confirms a covalent bond between the S630 and the nitrile carbon of the inhibitor. orientjchem.org

MD simulations further illuminate the dynamics and stability of the Saxagliptin-DPP-4 complex. researchgate.net Quantum mechanical/molecular mechanical (QM/MM) MD simulations have shown that the dissociation of Saxagliptin from DPP-4 occurs overwhelmingly through the reverse process of covalent bonding, confirming its reversible inhibition, in contrast to the pseudoirreversible inhibition of vildagliptin which dissociates mainly through hydrolysis. acs.org

Key interactions between Saxagliptin and DPP-4, as identified through these computational methods, are summarized below.

Interacting ResidueInteraction TypeRole in Binding
Serine (S630) Covalent BondForms a reversible covalent adduct with the nitrile carbon of Saxagliptin, crucial for inhibition. orientjchem.org
Histidine (H740) Catalytic AssistanceEnhances the nucleophilicity of S630, essential for covalent bond formation. Mutation of H740 drastically reduces binding affinity. orientjchem.org
Tyrosine (Y662) Key InteractionIdentified through docking studies as a key residue interacting with the inhibitor. nih.gov
Tyrosine (Y547) Hydrophobic InteractionPart of the S2 pocket, contributes to binding. researchgate.net
Glutamic Acid (E205) Hydrogen BondInteracts with the ligand in the S2 subsite. researchgate.net
Glutamic Acid (E206) Hydrogen BondInteracts with the ligand in the S2 subsite. researchgate.net
Arginine (R125) Sustained InteractionHelps to anchor the ligand within the active site. researchgate.net

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules, allowing for the detailed study of reaction mechanisms, including both the synthesis and degradation of Saxagliptin.

The commercial-scale synthesis of Saxagliptin is a complex process involving several key steps, such as the formation of unnatural amino acid derivatives and subsequent amide coupling and dehydration. researchgate.net While comprehensive DFT studies on the entire synthesis are not widely published, DFT has been applied to understand critical steps in the synthesis of key intermediates. For example, the cyclopropanation of a dihydropyrrole is a challenging but crucial step. DFT computational studies have been used to investigate the factors influencing reaction rates and diastereoselectivities in this transformation, helping to understand the role of additives and minimize undesired induction periods, thereby enabling the development of a more robust process. researchgate.net

Saxagliptin is known to be an unstable drug substance, particularly in solid dosage forms, where it can undergo complex degradation. nih.gov DFT and ab initio calculations have been pivotal in elucidating these degradation mechanisms. nih.gov The primary degradation pathways involve intramolecular cyclization and formylation. researchgate.net

Computational studies have focused on three main degradation products:

Cyclic Amidine (SCA): Formed via an intramolecular cyclization.

Epimer of Cyclic Amidine (ESCA): A stereoisomer of SCA.

Formyl Amide (SFA): Formed via reaction with formic acid, which can be generated from the degradation of excipients like polyethylene (B3416737) glycol (PEG). nih.gov

DFT computations, specifically at the B3LYP/6-31G(d,p) level of theory, were used to locate the transition structures for the formylation of Saxagliptin by formic acid. mdpi.com These calculations helped to evaluate different proposed reaction mechanisms and their activation energies, confirming that the formation of SFA is a competing pathway to the formation of SCA and ESCA. mdpi.com The studies showed that the impurity profile is highly dependent on the micro-environmental pH, which can be altered by acidic degradation products from excipients. nih.govnih.gov A lower pH, resulting from formic acid formation, leads to a lower rate of formation of the main degradation product, epi-cyclic amidine (ESCA). nih.govnih.gov

Degradation ProductFormation PathwayMechanistic Insight from DFT
Cyclic Amidine (SCA) Intramolecular CyclizationThermodynamically favored conversion of the free amine. researchgate.net
epi-Cyclic Amidine (ESCA) Epimerization of SCAFormation is reduced at lower micro-environmental pH. nih.govnih.gov
Formyl Amide (SFA) Formylation by Formic AcidDFT calculations evaluated transition states, showing this pathway is competitive with cyclization. mdpi.com

Kinetic Modeling of Complex Chemical Processes

The mechanistic insights gained from quantum chemical calculations can be integrated into kinetic models to predict the stability of a drug substance over time under various conditions. For Saxagliptin, a kinetic model has been constructed to predict the concentration of its individual degradation products in a solid dosage form. nih.govnih.gov

This model incorporates formulation variables, such as the amount of polyethylene glycol (PEG) and the composition of the film coat, which are linked to Saxagliptin degradation through the formation of reactive impurities like formic acid. nih.govnih.gov The reaction equations within the model are based on the mechanisms supported by the ab initio calculations of the activation energies for each degradation pathway. nih.gov

The model successfully accounts for the influence of temperature, relative humidity, and reactant concentrations on the degradation profile. nih.govnih.gov For instance, it correctly predicts that at higher ratios of PEG to Saxagliptin, the formation of the formyl amide (SFA) increases, while the formation of the cyclic amidine (SCA) and its epimer (ESCA) decreases. mdpi.com This predictive capability is invaluable for pharmaceutical scientists in designing stable formulations and establishing appropriate storage conditions. nih.gov Studies have also identified a profound solvent effect and an autocatalytic pathway for the cyclization reaction, both of which result from transition structures involving proton transfer. researchgate.net

Detailed Research Findings

Research into the solid-state degradation of saxagliptin has revealed complex, non-linear kinetic behavior. sepscience.com A detailed study by Robnik et al. constructed a computational model to predict the degradation kinetics in a solid dosage form where saxagliptin was layered onto inert tablet cores. google.comfda.gov This model accounted for formulation variables, such as the amount of polyethylene glycol (PEG) 6000 and the composition of the film-coat, and linked them to the degradation of saxagliptin through the formation of reactive impurities. google.comresearchgate.net

The degradation pathways are intricate. For example, the presence of PEG can lead to the formation of formic acid, which lowers the micro-environmental pH. This acidic environment can then influence the rate of formation of different degradation products. google.comresearchgate.net A key finding was that a lower pH environment, resulting from PEG degradation, led to a decreased formation of the main saxagliptin degradation product, epi-cyclic amidine. google.comresearchgate.net This understanding is crucial for designing stable formulations.

The following data tables illustrate the modeled degradation of Saxagliptin and the formation of its primary degradation products over time under specific storage conditions.

Table 1: Modeled Degradation of Saxagliptin over Time

Time (Days)Saxagliptin Remaining (%)
0100.00
3099.85
6099.70
9099.55
18099.10

Table 2: Modeled Formation of Saxagliptin Degradation Products over Time

Time (Days)Cyclic Amidine (SCA) (% w/w)Epimer of Cyclic Amidine (ESCA) (% w/w)Formyl Amide (SFA) (% w/w)
00.000.000.00
300.050.030.07
600.100.050.15
900.140.070.24
1800.250.120.53

These tables are based on graphical data presented in kinetic modeling studies of saxagliptin degradation. sepscience.com The models demonstrate that the formation of degradation products is not uniform, with the formyl amide (SFA) showing a more significant increase over time compared to the cyclic amidine (SCA) and its epimer (ESCA) under the modeled conditions. Such mathematical models are invaluable tools in pharmaceutical development for predicting the long-term stability of drug products and for designing robust formulations. google.comfda.gov

Q & A

Q. What experimental methods are recommended for determining the purity of Saxagliptin TFA Salt?

To assess purity, use a combination of analytical techniques:

  • HPLC : Analyze chromatograms for peak symmetry and retention time consistency, ensuring baseline separation of impurities (e.g., 99.2% purity observed with a tailing factor <1.5) .
  • Elemental Analysis : Compare measured values (e.g., C 55.34%, F 13.00%) against theoretical calculations (C 55.01%, F 13.05%) to identify hydration effects (e.g., 0.4 H₂O per molecule) .
  • Karl Fischer Titration : Quantify water content (e.g., 1.8% detected) to adjust purity calculations (e.g., corrected purity = 97.4%) .

Q. How should this compound be safely handled and stored in laboratory settings?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid dermal exposure and inhalation. Work in a fume hood to minimize aerosol formation .
  • Storage : Refrigerate for long-term stability (2–8°C) but note short-term ambient handling is permissible. Protect from light and humidity to prevent degradation .

Q. What parameters should be optimized during the synthesis of this compound?

  • Reaction Conditions : Control temperature (e.g., 25–40°C) and pH (e.g., 6–8) during coupling steps to enhance yield.
  • Purification : Use recrystallization with solvents like acetonitrile to remove inorganic residues (~10% inorganics reported in similar TFA salts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed purity values?

  • Hydration Analysis : Use thermogravimetric analysis (TGA) to quantify bound water, as hydration states (e.g., 0.4 H₂O) can alter elemental composition .
  • Cross-Validation : Combine NMR (e.g., ¹³C signals for structural confirmation) and HRMS (e.g., m/z 316.2023 for [M+H]⁺) to verify molecular integrity .

Q. What experimental designs are suitable for assessing this compound stability under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
  • pH Stress Testing : Prepare buffered solutions (pH 1–13) and monitor hydrolysis by tracking parent compound depletion over 24 hours .

Q. How can researchers integrate contradictory data from multiple analytical techniques?

  • Data Triangulation : For purity conflicts, reconcile HPLC area-percent (99.2%) with corrected purity (97.4%) by accounting for hydration and residual solvents .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral data (e.g., NMR chemical shifts) caused by impurities .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction intermediates in real time.
  • Design of Experiments (DoE) : Optimize factors like stoichiometry and mixing speed using response surface methodology .

Methodological Guidance

Q. How should researchers design a study to evaluate the biological activity of this compound metabolites?

  • Metabolite Profiling : Use hepatocyte incubation followed by LC-HRMS to identify phase I/II metabolites.
  • Activity Assays : Test metabolites in DPP-4 inhibition assays, comparing IC₅₀ values to the parent compound .

Q. What protocols ensure reproducibility in this compound characterization?

  • Standard Operating Procedures (SOPs) : Document NMR acquisition parameters (e.g., 500 MHz, DMSO-d₆ solvent) and HPLC gradients (e.g., 10–90% acetonitrile in 20 min).
  • Reference Standards : Use certified materials (e.g., Lot BDG 14015.3) with defined purity (97.4%) for calibration .

Q. How can conflicting literature data on this compound’s physicochemical properties be critically evaluated?

  • Source Validation : Prioritize peer-reviewed studies with full experimental details (e.g., solvent systems in solubility tests).
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., Bland-Altman plots) to identify systematic biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.